molecular formula C14H21NO4S B5367626 isopropyl 4-[(butylsulfonyl)amino]benzoate

isopropyl 4-[(butylsulfonyl)amino]benzoate

Cat. No.: B5367626
M. Wt: 299.39 g/mol
InChI Key: HUTSOEHVZABESU-UHFFFAOYSA-N
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Description

Isopropyl 4-[(butylsulfonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an isopropyl ester group attached to the benzoate ring, with a butylsulfonylamino substituent at the para position

Properties

IUPAC Name

propan-2-yl 4-(butylsulfonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-4-5-10-20(17,18)15-13-8-6-12(7-9-13)14(16)19-11(2)3/h6-9,11,15H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTSOEHVZABESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-[(butylsulfonyl)amino]benzoate typically involves the following steps:

    Nitration: The starting material, 4-aminobenzoic acid, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonylation: The amino group is sulfonylated with butylsulfonyl chloride in the presence of a base like pyridine to form the butylsulfonylamino derivative.

    Esterification: Finally, the carboxylic acid group is esterified with isopropyl alcohol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-[(butylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The butylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Isopropyl 4-[(butylsulfonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isopropyl 4-[(butylsulfonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The butylsulfonylamino group can form hydrogen bonds or electrostatic interactions with specific amino acid residues, modulating the activity of the target protein. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 4-aminobenzoate: Lacks the butylsulfonyl group, making it less versatile in chemical reactions.

    Ethyl 4-[(butylsulfonyl)amino]benzoate: Similar structure but with an ethyl ester group instead of isopropyl, which may affect its reactivity and solubility.

    Methyl 4-[(butylsulfonyl)amino]benzoate: Contains a methyl ester group, leading to different physical and chemical properties.

Uniqueness

Isopropyl 4-[(butylsulfonyl)amino]benzoate is unique due to the combination of the isopropyl ester and butylsulfonylamino groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

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